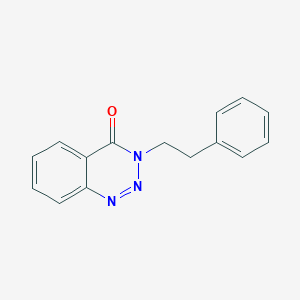

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one” is a benzotriazinone derivative. Benzotriazinones are a class of organic compounds that contain a benzene ring fused to a triazinone ring. The “2-Phenylethyl” group attached at the 3-position indicates the presence of a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the arrangement of atoms in the molecule and their connectivity. This typically involves techniques like NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The benzotriazinone core could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Molecular Dynamics and Rotational Studies

A study by Domínguez et al. (2002) explored the dynamic behavior of molecular structures akin to 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, focusing on the rotational dynamics of phenylene groups within crystal structures. They demonstrated how phenylene rotations could be leveraged to design materials with specific dynamic properties, offering insights into the development of molecular gyroscopes and compasses (Domínguez, Dang, Strouse, & Garcia‐Garibay, 2002).

Synthetic Chemistry Applications

Miura, Yamauchi, and Murakami (2008) showcased the potential of 1,2,3-benzotriazin-4(3H)-ones, closely related to the chemical , in the synthesis of isoquinolones via nickel-catalyzed denitrogenative alkyne insertion. This process illustrates the compound's versatility in synthesizing complex heterocyclic structures, contributing to advancements in organic synthesis and potentially pharmaceuticals (Miura, Yamauchi, & Murakami, 2008).

Magnetic and Structural Characterization

The work by Constantinides et al. (2016) on 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, a derivative of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, revealed its unique crystalline and magnetic properties. Their findings contribute to the understanding of the material's paramagnetic behavior and its implications for designing new magnetic materials (Constantinides et al., 2016).

Antitumor Mechanism Exploration

Anderson et al. (2003) investigated the antitumor activity of benzotriazine 1,4-dioxides, chemically related to 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, focusing on their one-electron reduction. This study sheds light on the molecular mechanisms underlying the antitumor effects of benzotriazines, contributing valuable information to cancer research and treatment strategies (Anderson, Shinde, Hay, Gamage, & Denny, 2003).

Photophysical Studies

The photophysical properties of phenyleneethynylene oligomers, as discussed by Sudeep et al. (2006), offer insights into the behavior of compounds with structural similarities to 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one. Their work contributes to the understanding of energy transfer mechanisms in molecular electronics and light energy harvesting assemblies, highlighting the compound's relevance in materials science (Sudeep, James, Thomas, & Kamat, 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-phenylethyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15-13-8-4-5-9-14(13)16-17-18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSOYWFCGVLLTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298768 |

Source

|

| Record name | MLS002919856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one | |

CAS RN |

15561-76-9 |

Source

|

| Record name | MLS002919856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002919856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)

![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)